lithium;2-[(Z)-N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-oxo-5-(thian-3-yl)cyclohexen-1-olate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-[(Z)-N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-oxo-5-(thian-3-yl)cyclohexen-1-olate involves several steps:
Formation of the intermediate: The initial step involves the reaction of 4-chlorophenol with 2-bromopropane to form 2-(4-chlorophenoxy)propane.
Imine formation: The intermediate is then reacted with propylamine to form the imine derivative.
Cyclization: The imine derivative undergoes cyclization with cyclohexanone to form the cyclohexenone derivative.
Lithium salt formation: Finally, the cyclohexenone derivative is reacted with lithium hydroxide to form the lithium salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same steps as described above. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Controlled temperature and pressure: To ensure the reactions proceed efficiently.
Purification steps: Including recrystallization and chromatography to obtain the final product in pure form.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-[(Z)-N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-oxo-5-(thian-3-yl)cyclohexen-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are commonly used.
Major Products
Oxidation: Produces oxides and ketones.
Reduction: Produces alcohols.
Substitution: Produces substituted derivatives with various functional groups.
Scientific Research Applications
Lithium;2-[(Z)-N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-oxo-5-(thian-3-yl)cyclohexen-1-olate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of herbicides.
Biology: Studied for its effects on plant physiology and its mechanism of action as a herbicide.
Medicine: Investigated for potential therapeutic applications due to its unique chemical structure.
Industry: Used in the formulation of herbicidal products for agricultural use.
Mechanism of Action
The compound exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is essential for fatty acid synthesis in plants. This inhibition leads to the disruption of lipid biosynthesis, ultimately causing the death of the target weeds . The molecular targets include the ACC enzyme and associated pathways involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Profoxydim: The parent compound without the lithium salt.
Cyclohexenone derivatives: Other compounds with similar cyclohexenone structures.
Chlorophenoxy herbicides: Compounds with similar chlorophenoxy groups.
Uniqueness
Lithium;2-[(Z)-N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-oxo-5-(thian-3-yl)cyclohexen-1-olate is unique due to its lithium salt form, which enhances its solubility and stability compared to its parent compound . This makes it more effective as a herbicide and easier to handle in industrial applications .
Properties
Molecular Formula |
C24H31ClLiNO4S |
---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
lithium;2-[(Z)-N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-oxo-5-(thian-3-yl)cyclohexen-1-olate |
InChI |
InChI=1S/C24H32ClNO4S.Li/c1-3-5-21(26-29-14-16(2)30-20-9-7-19(25)8-10-20)24-22(27)12-18(13-23(24)28)17-6-4-11-31-15-17;/h7-10,16-18,27H,3-6,11-15H2,1-2H3;/q;+1/p-1/b26-21-; |
InChI Key |
LRGTYGSKTGIXOL-AURQPEIRSA-M |
Isomeric SMILES |
[Li+].CCC/C(=N/OCC(C)OC1=CC=C(C=C1)Cl)/C2=C(CC(CC2=O)C3CCCSC3)[O-] |
Canonical SMILES |
[Li+].CCCC(=NOCC(C)OC1=CC=C(C=C1)Cl)C2=C(CC(CC2=O)C3CCCSC3)[O-] |
Origin of Product |
United States |
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